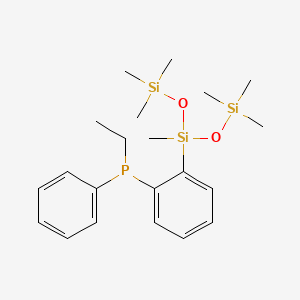
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is a complex organosilicon compound It is characterized by the presence of a heptamethyltrisiloxane group attached to a phenyl ring, which is further bonded to an ethyl group and a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane typically involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with a phenyl-substituted phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptamethyltrisiloxane group may enhance the compound’s stability and facilitate its binding to specific targets, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A simpler compound with similar structural features but lacking the phosphane and ethyl groups.
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with comparable properties.
Uniqueness
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is unique due to the combination of the heptamethyltrisiloxane group with a phenyl-substituted phosphane. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H35O2PSi3 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
ethyl-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C21H35O2PSi3/c1-9-24(19-15-11-10-12-16-19)20-17-13-14-18-21(20)27(8,22-25(2,3)4)23-26(5,6)7/h10-18H,9H2,1-8H3 |
InChI Key |
LPSXKZCFQARUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















